molecular formula C22H24ClN3O3S2 B2497878 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 905679-24-5

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2497878
CAS RN: 905679-24-5
M. Wt: 478.02
InChI Key: XLXHJHJSTJGVQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the targeted chemical involves multi-step processes, including catalytic reactions and the employment of organometallic catalysts like Crabtree's catalyst for tritium labeling, showcasing the compound's potential for detailed labeling and tracking in biological systems (Yang Hong et al., 2015). Another method involves the synthesis of derivatives through one-pot multi-component reactions (MCR) in aqueous media, highlighting efficient synthesis routes (A. Khazaei et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structure of similar compounds reveal complex interactions and configurations. For instance, studies on Co(II) complexes with related structures demonstrate the intricate arrangements and fluorescence properties, offering insights into how these compounds can be analyzed and applied in fluorescence studies (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Chemical Reactions and Properties

Research into the chemical reactions and properties of related compounds showcases their versatility. For example, the synthesis of dibenzo[c,f][1,2]thiazepin derivatives from chlorosulfonyl compounds through condensation, methylation, and cyclization steps reveals the potential for creating a wide range of derivatives with varying properties (Z. Xiu-lan, 2009).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are essential for understanding their behavior in different environments and applications. Studies on the synthesis and crystalline structure of benzamide derivatives provide valuable information on their stability, crystalline forms, and potential for use in various scientific and industrial applications (B. Priya et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, interaction with other compounds, and potential for forming complexes, are crucial for their application in chemical synthesis, medicinal chemistry, and material science. For instance, the synthesis and antibacterial studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes highlight the compound's potential in developing new antimicrobial agents (L. N. Obasi et al., 2017).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S2/c1-13-10-14(2)12-26(11-13)31(28,29)17-6-4-16(5-7-17)21(27)25-22-24-20-15(3)18(23)8-9-19(20)30-22/h4-9,13-14H,10-12H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXHJHJSTJGVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

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